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Compound of Interest

Compound Name: 1-Bromo-4-ethylhexane

Cat. No.: B12312392

Get Quote

Executive Summary & Compound Profile
1-Bromo-4-ethylhexane (CAS: 131665-72-0) is a branched C8 alkyl halide used as an

electrophile in the synthesis of chiral liquid crystals and sterically modified surfactants. Unlike

its commoditized isomer 1-bromooctane, the 4-ethyl derivative introduces a chiral center at the

C4 position and a "swallowtail" steric profile that significantly alters the physical properties of

downstream derivatives.

This guide addresses the critical analytical challenge: distinguishing 1-bromo-4-ethylhexane
from its structural isomers (1-bromooctane and 1-bromo-2-ethylhexane) using Carbon-13

Nuclear Magnetic Resonance (C13 NMR).
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Property Specification

IUPAC Name 1-Bromo-4-ethylhexane

Molecular Formula C8H17Br

Molecular Weight 193.13 g/mol

Key Structural Feature Methine branching at C4 (Chiral Center)

Precursor 4-Ethyl-1-hexanol (CAS: 66576-32-7)

Comparative C13 NMR Analysis
The distinction between linear and branched isomers relies on identifying the methine (CH)

signal and the magnetic equivalence of the ethyl branches.

Data Table: Chemical Shift Comparison (CDCl3, 75 MHz)
Note: Values for 1-Bromo-4-ethylhexane are calculated based on Lindeman-Adams additivity

rules and substituent effects relative to the hydrocarbon skeleton (3-ethylhexane).
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Carbon
Position

1-Bromo-4-
ethylhexane
(Branched)

1-
Bromooctane
(Linear)

Signal Type
(DEPT-135)

Diagnostic
Note

C1 (C-Br) 34.1 ppm 34.0 ppm CH2 (Down)

Indistinguishable.

Characteristic of

primary alkyl

bromides.

C2 32.8 ppm 32.9 ppm CH2 (Down)
Beta-effect of Br.

Similar in both.

C3 31.5 ppm 28.2 ppm CH2 (Down)

Different. C3 is

deshielded in the

branched isomer

due to the

adjacent tertiary

center.

C4 41.8 ppm 29.2 ppm CH (Up)

CRITICAL

DIAGNOSTIC.

The methine

signal at ~42

ppm confirms

branching. Linear

isomer shows

CH2 here.

C5 / Ethyl CH2 25.8 ppm 31.9 ppm CH2 (Down)

The two ethyl

methylene

groups attached

to C4 are

chemically

equivalent (in

achiral solvent).

C6 / Ethyl CH3 11.2 ppm 22.7 ppm CH3 (Up) Terminal

Methyls.

Branched isomer

has two
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equivalent

methyls at ~11

ppm; Linear has

one at ~14 ppm.

C7 N/A 22.7 ppm CH2 (Down)
Present only in

linear chain.

C8 N/A 14.1 ppm CH3 (Up)
Terminal methyl

of linear chain.

Spectral Logic & Assignment
The "Fingerprint" Methine: The most distinct feature of 1-bromo-4-ethylhexane is the

methine carbon (C4). In a DEPT-135 experiment, this signal will point up (positive), whereas

the corresponding region in 1-bromooctane (C4 methylene) will point down.

Symmetry of the "Swallowtail": The 4-ethylhexane tail possesses local symmetry. The two

ethyl groups (C5-C6 and the branch) are chemically equivalent in an achiral environment,

leading to increased intensity for the signals at ~25.8 ppm and ~11.2 ppm compared to the

backbone carbons.

Terminal Methyl Shift: The methyl groups in the ethyl branches appear significantly upfield

(~11 ppm) compared to the terminal methyl of a linear octyl chain (~14 ppm) due to the

gamma-gauche steric compression effect typical of branched alkanes.

Experimental Protocol: Synthesis & Purification
To ensure the integrity of the spectral data, the compound must be synthesized with high

regioselectivity. The following protocol utilizes the Appel Reaction, which avoids skeletal

rearrangement common in acid-catalyzed conditions (e.g., HBr), preserving the branching

structure.

Reagents
Substrate: 4-Ethyl-1-hexanol (1.0 eq)

Brominating Agent: Carbon Tetrabromide (CBr4, 1.2 eq)[1]
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Catalyst: Triphenylphosphine (PPh3, 1.2 eq)

Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Dissolution: Dissolve 4-ethyl-1-hexanol (10 mmol) and CBr4 (12 mmol) in anhydrous DCM

(50 mL). Cool the solution to 0°C in an ice bath.

Addition: Dissolve PPh3 (12 mmol) in DCM (20 mL). Add this solution dropwise to the

reaction mixture over 20 minutes. Note: The solution will turn slightly yellow.

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor

conversion via TLC (Hexane eluent; stain with KMnO4). The alcohol (Rf ~0.3) should

disappear, and the bromide (Rf ~0.8) should appear.

Workup: Concentrate the reaction mixture under reduced pressure to ~10 mL. Add n-hexane

(50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

Filtration: Filter the white solid (TPPO) through a pad of silica gel.[1] Rinse the pad with

hexane.

Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography

(100% Hexanes) to yield 1-bromo-4-ethylhexane as a colorless oil.

Visualization of Workflow & Logic
The following diagrams illustrate the synthesis pathway and the NMR decision tree for

identifying the correct isomer.

Diagram 1: Synthesis & Assignment Workflow
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Caption: Workflow for synthesis and NMR-based discrimination of the branched isomer.

Diagram 2: C13 Chemical Shift Topology
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Caption: Topological map of C13 shifts showing the symmetry of the ethyl branches at the C4

chiral center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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